1,3-Dimethoxypropan-2-amine (CAS 78531-29-0) is a specialized aliphatic amine characterized by a central primary amine flanked by two methoxymethyl groups. Functioning as a fully O-methylated analog of serinol, it provides the structural framework of a branched, short-chain PEG-like linker while maintaining a low molecular weight of 119.16 g/mol. In procurement and process chemistry, this compound is utilized as a bifunctional building block that introduces dual hydrogen-bond acceptors and tunable lipophilicity into pharmaceutical active pharmaceutical ingredients (APIs), PROTAC degraders, and modified peptides. Its symmetrical, achiral nature and lack of free hydroxyl groups make it a highly efficient precursor for N-alkylation and amidation reactions, streamlining synthetic workflows by eliminating the need for complex protecting group strategies typically required for polyol amines [1].
Substituting 1,3-dimethoxypropan-2-amine with closely related analogs introduces significant workflow and regulatory liabilities in scale-up environments. Using the unmethylated parent compound, serinol (1,3-dihydroxypropan-2-amine), necessitates multiple protection and deprotection steps to prevent unwanted O-acylation or O-alkylation during cross-coupling, reducing overall yield and increasing process mass intensity [1]. Conversely, substituting with isomeric acetals like 1,1-dimethoxypropan-2-amine introduces a chiral center, yielding a racemic mixture that requires costly chiral resolution or enantioselective synthesis to meet strict API stereopurity standards . Furthermore, replacing it with simple aliphatic amines like isopropylamine strips the molecule of its dual hydrogen-bond acceptors, which are critical for target engagement in GPCR and ion channel ligands, resulting in a documented loss of binding affinity and pharmacokinetic viability[2].
In the synthesis of complex heterocyclic APIs, the choice of amine building block dictates the downstream purification requirements. 1,3-Dimethoxypropan-2-amine possesses a plane of symmetry, rendering it achiral. In contrast, its structural isomer 1,1-dimethoxypropan-2-amine contains a stereocenter at the alpha-carbon. Utilizing the 1,1-isomer in library synthesis yields a 50:50 racemic mixture of diastereomers upon coupling with a chiral core, necessitating preparative chiral HPLC or fractional crystallization. This typically results in a >50% yield loss of the desired enantiomer . By procuring the symmetrical 1,3-dimethoxypropan-2-amine, process chemists bypass chiral resolution entirely, ensuring 100% atom economy regarding stereocenters during the amine coupling step [1].
| Evidence Dimension | Stereoisomeric Yield Loss (Post-Coupling) |
| Target Compound Data | 0% yield loss (achiral, symmetrical structure) |
| Comparator Or Baseline | 1,1-Dimethoxypropan-2-amine: ≥50% yield loss (requires chiral resolution of racemate) |
| Quantified Difference | Absolute elimination of stereoisomer-driven yield loss |
| Conditions | Standard amide coupling or N-alkylation in API synthesis |
Eliminating chiral resolution steps halves the required raw material input and drastically reduces downstream purification costs in large-scale manufacturing.
When synthesizing functionalized ligands, the presence of free hydroxyl groups requires transient masking. Using serinol (1,3-dihydroxypropan-2-amine) as a baseline requires at least two additional synthetic steps (e.g., formation of an acetonide or bis-silyl ether) prior to N-derivatization, followed by a subsequent deprotection step. Each additional step in a linear synthesis typically incurs a 10-20% yield penalty [1]. Because 1,3-dimethoxypropan-2-amine is pre-methylated, it acts as a fully protected serinol equivalent that is immediately ready for direct N-acylation or reductive amination, saving 2-3 synthetic steps and preserving up to 30% more of the advanced intermediate mass [2].
| Evidence Dimension | Required Protection/Deprotection Steps |
| Target Compound Data | 0 steps (O-methyl groups are stable under standard coupling conditions) |
| Comparator Or Baseline | Serinol (1,3-dihydroxypropan-2-amine): 2-3 steps (protection and deprotection) |
| Quantified Difference | Reduction of 2-3 linear synthetic steps |
| Conditions | N-derivatization in the presence of reactive electrophiles |
Fewer synthetic steps directly translate to lower process mass intensity (PMI), reduced solvent waste, and higher overall throughput in medicinal chemistry.
The incorporation of 1,3-dimethoxypropan-2-amine into pharmacophores significantly alters the physicochemical profile compared to unmethylated diols. The dual methoxy groups provide a calculated logP (XLogP3-AA) increase while retaining hydrogen-bond accepting capabilities. In the development of central nervous system (CNS) targets like α5-GABAA receptor inverse agonists and APJ receptor agonists, replacing a highly polar diol with the 1,3-dimethoxy motif enhances lipophilicity and cellular penetrance [1]. This structural modification allows the molecule to occupy hydrophobic binding pockets while still engaging in critical dipole interactions, a balance that simple aliphatic amines (like isopropylamine) fail to achieve due to their lack of oxygen heteroatoms [2].
| Evidence Dimension | Hydrogen Bond Acceptor to Donor Ratio |
| Target Compound Data | 2 Acceptors / 1 Donor (Primary amine with two ethers) |
| Comparator Or Baseline | Serinol: 3 Acceptors / 3 Donors (Highly polar); Isopropylamine: 0 Acceptors / 1 Donor (Highly lipophilic) |
| Quantified Difference | Optimized balance of H-bond acceptors without excess donors |
| Conditions | Physicochemical profiling for oral bioavailability and CNS penetrance |
Procuring this specific ether-amine allows medicinal chemists to fine-tune the lipophilicity and hydrogen-bonding profile of a drug candidate without adding hydrogen-bond donors that hinder membrane permeability.
Directly leveraging its optimal lipophilicity and H-bond accepting profile, this compound is a critical building block for synthesizing α5-GABAA receptor inverse agonists (e.g., phthalazine isoxazole derivatives) and APJ receptor agonists. It provides the necessary steric and electronic properties for high-affinity target binding without introducing chiral centers [1].
In the rapidly expanding field of targeted protein degradation, 1,3-dimethoxypropan-2-amine is utilized as a specialized, rigidified PEG-like linker component. Its lack of free hydroxyls prevents unwanted side reactions during complex multi-step PROTAC assembly, while its ether oxygens maintain required aqueous solubility .
The compound is employed as a side-chain modifier (designated as NHdPEG1Me in patent literature) in the synthesis of advanced therapeutic peptides, such as human transferrin receptor-binding peptides. It enhances the pharmacokinetic stability of the peptide without introducing stereochemical complications during the conjugation process [2].
Flammable;Corrosive